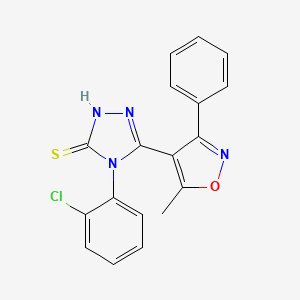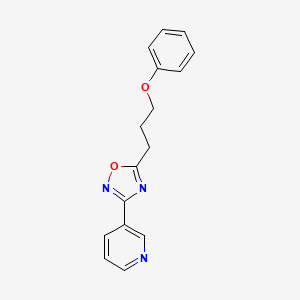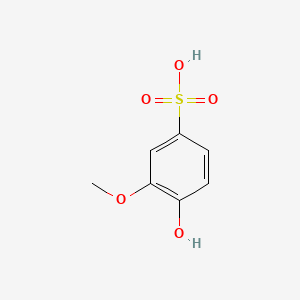
Gallium cation
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gallium cation, denoted as Ga³⁺, is a positively charged ion of the element gallium. Gallium is a chemical element with the atomic number 31 and is part of Group 13 (boron group) of the periodic table. It is a soft, silvery metal that melts just above room temperature. This compound is primarily found in the +3 oxidation state and is known for its unique properties and applications in various fields, including electronics, medicine, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gallium cation can be prepared through various synthetic routes. One common method involves the dissolution of gallium metal in strong acids, such as hydrochloric acid or nitric acid, to form gallium(III) salts like gallium nitrate (Ga(NO₃)₃) or gallium chloride (GaCl₃). The reaction conditions typically involve heating and stirring to ensure complete dissolution .
Industrial Production Methods
Industrial production of this compound often involves the extraction of gallium from bauxite ore during the production of aluminum. Gallium is recovered from the Bayer liquor, a by-product of the aluminum extraction process, using methods such as solvent extraction, ion exchange, and electrochemical reduction .
Chemical Reactions Analysis
Types of Reactions
Gallium cation undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form gallium oxide (Ga₂O₃) when exposed to oxygen at high temperatures.
Reduction: This compound can be reduced to elemental gallium using reducing agents like hydrogen gas.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Hydrochloric acid (HCl): Used to dissolve gallium metal and form gallium chloride.
Hydrogen gas (H₂): Used as a reducing agent to convert this compound to elemental gallium.
Ammonia (NH₃): Used to precipitate gallium hydroxide (Ga(OH)₃) from this compound solutions.
Major Products Formed
Major products formed from reactions involving this compound include:
Gallium oxide (Ga₂O₃): Formed through oxidation reactions.
Elemental gallium (Ga): Formed through reduction reactions.
Gallium nitride (GaN): Formed through substitution reactions with ammonia.
Scientific Research Applications
Gallium cation has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, such as Friedel-Crafts alkylation and acylation.
Biology: Investigated for its antimicrobial properties, particularly against multidrug-resistant pathogens.
Medicine: Used in the treatment of hypercalcemia and certain types of cancer, such as non-Hodgkin’s lymphoma.
Mechanism of Action
The mechanism of action of gallium cation involves its ability to mimic iron (Fe³⁺) in biological systems. This compound can disrupt iron-dependent processes in microorganisms, leading to their inhibition or death. This property makes this compound an effective antimicrobial agent . Additionally, this compound can interfere with cellular processes in cancer cells, leading to their apoptosis (programmed cell death) .
Comparison with Similar Compounds
Gallium cation can be compared with other similar compounds, such as:
Aluminum cation (Al³⁺): Both gallium and aluminum cations are part of Group 13 and share similar chemical properties.
Indium cation (In³⁺): Indium cation is another Group 13 element with similar properties to this compound.
List of Similar Compounds
- Aluminum cation (Al³⁺)
- Indium cation (In³⁺)
- Thallium cation (Tl³⁺)
This compound stands out due to its unique combination of properties and applications, making it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
22537-33-3 |
|---|---|
Molecular Formula |
Ga+3 |
Molecular Weight |
69.723 g/mol |
IUPAC Name |
gallium(3+) |
InChI |
InChI=1S/Ga/q+3 |
InChI Key |
CKHJYUSOUQDYEN-UHFFFAOYSA-N |
SMILES |
[Ga+3] |
Canonical SMILES |
[Ga+3] |
Key on ui other cas no. |
22537-33-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[2-cyanoethyl(methyl)amino]-sulfanylidenemethyl]-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B1222010.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxybut-3-enimidothioate](/img/structure/B1222012.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B1222014.png)
![N-[2-methoxy-5-(2-oxo-1-benzopyran-3-yl)phenyl]-5-nitro-2-furancarboxamide](/img/structure/B1222015.png)
![2-[[4,6-Bis(1-piperidinyl)-1,3,5-triazin-2-yl]thio]-1-phenylethanone](/img/structure/B1222016.png)
![4-[[2-[(4-Ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1222017.png)




![3-[[(2,4-Dichloroanilino)-sulfanylidenemethyl]amino]-4-methylbenzoic acid](/img/structure/B1222027.png)



